molecular formula C17H26N2O4 B583969 Perindoprilat Lactam A CAS No. 129970-99-6

Perindoprilat Lactam A

Cat. No.: B583969
CAS No.: 129970-99-6
M. Wt: 322.405
InChI Key: GBVXUKWRYVJUFG-PEDHHIEDSA-N
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Description

Perindoprilat Lactam A is a chemical compound that serves as an active metabolite of Perindopril, a medication used to treat hypertension and heart failure. It is known for its role as an angiotensin-converting enzyme (ACE) inhibitor, which helps in regulating blood pressure by preventing the conversion of angiotensin I to angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat Lactam A involves multiple steps, starting from the precursor Perindopril. The process typically includes hydrolysis and cyclization reactions under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to ensure purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat Lactam A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another

Properties

IUPAC Name

(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXUKWRYVJUFG-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156275
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129970-99-6
Record name Perindoprilat lactam A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT LACTAM A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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